

# Technical Guide: 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

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## Compound of Interest

**Compound Name:** 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

**Cat. No.:** B1289492

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CAS Number: 661463-13-4

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene**, a key building block in synthetic organic chemistry, particularly relevant to the fields of pharmaceutical research and drug development.

## Chemical Properties and Data

**1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene** is a polysubstituted aromatic compound. Its structure, featuring nitro, bromo, fluoro, and methoxy groups, offers multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Source
CAS Number	661463-13-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrFNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	250.02 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Crystalline solid	<a href="#">[3]</a>
Density (Predicted)	1.716 ± 0.06 g/cm <sup>3</sup>	
Boiling Point (Predicted)	288.0 ± 35.0 °C at 760 mmHg	
<sup>1</sup> H-NMR (300 MHz, CDCl <sub>3</sub> )	δ (ppm): 3.96 (s, 3H), 7.40 (d, J=9.9 Hz, 1H), 7.58 (d, J=8.1 Hz, 1H)	<a href="#">[3]</a>

## Experimental Protocols

The following sections detail established experimental procedures for the synthesis of **1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene** and its subsequent application in a key cross-coupling reaction.

### Synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

This protocol describes a Sandmeyer-type reaction starting from 5-fluoro-4-methoxy-2-nitroaniline.[\[3\]](#)

Materials:

- 5-fluoro-4-methoxy-2-nitroaniline (4.1 g)
- Water (40 ml total)
- 1,4-Dioxane (10 ml)
- 48% Hydrobromic acid (24 ml total)

- Sodium nitrite
- Copper(I) bromide (3.6 g)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Hexane

**Procedure:**

- In a suitable reaction vessel, dissolve 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) in a mixture of water (20 ml) and 1,4-dioxane (10 ml).
- Add 48% hydrobromic acid (12 ml) to the solution. Heat the mixture to reflux and maintain for 15 minutes.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0°C. Stir the mixture for 15 minutes to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) bromide (3.6 g) in water (20 ml) and 48% hydrobromic acid (12 ml). Cool this solution to 0°C.
- Add the previously prepared diazonium salt solution dropwise to the copper(I) bromide solution, ensuring the temperature remains at 0°C.
- After the addition is complete, warm the reaction mixture to 60°C and stir for 15 minutes.
- Cool the mixture to room temperature and continue stirring for 1 hour.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Wash the organic phase sequentially with water.
- Dry the organic layer over anhydrous magnesium sulfate and filter.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the residue by column chromatography using an eluent of ethyl acetate/hexane (1:8) to yield **1-bromo-5-fluoro-4-methoxy-2-nitrobenzene** as crystalline solid (5 g, 91% yield).  
[3]

## Buchwald-Hartwig Amination (Representative Protocol)

**1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene** is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This reaction is fundamental in drug discovery for the formation of C-N bonds. The following is a general, yet detailed, protocol applicable to substrates of this type.

### Materials:

- **1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene** (1.0 mmol, 1.0 equiv)
- Amine (e.g., aniline, morpholine) (1.2 mmol, 1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ ) (0.02 mmol, 2 mol%)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
- Sodium tert-butoxide ( $\text{NaOtBu}$ ) (1.4 mmol, 1.4 equiv)
- Anhydrous toluene (5 ml)
- Ethyl acetate
- Celite®

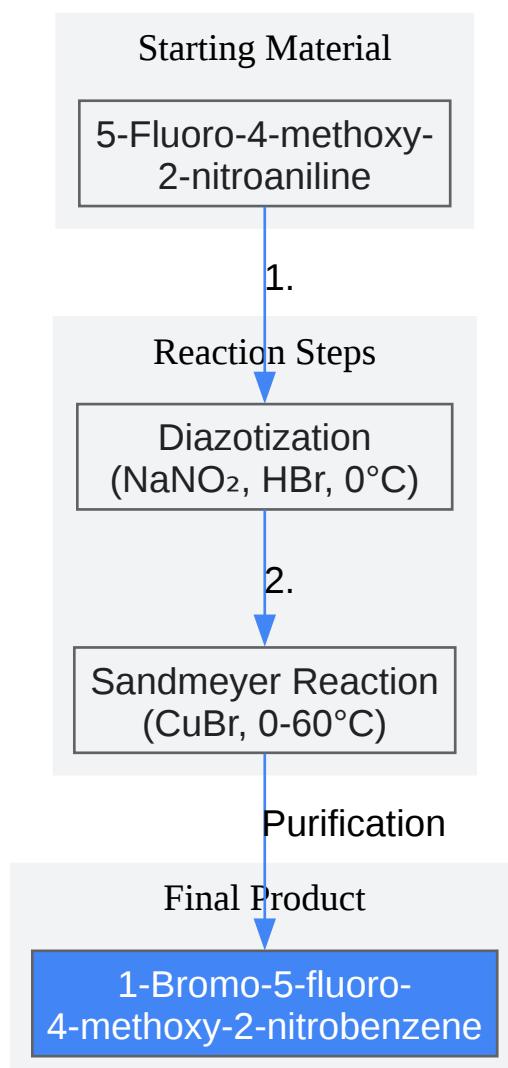
### Procedure:

- To an oven-dried Schlenk tube, add **1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene** (1.0 mmol),  $\text{Pd}_2(\text{dba})_3$  (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere (e.g., Argon or Nitrogen).
- Evacuate and backfill the Schlenk tube with the inert gas three times.

- Add the desired amine (1.2 mmol) followed by anhydrous toluene (5 ml) via syringe.
- Heat the reaction mixture to 100°C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
- Wash the filtrate with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

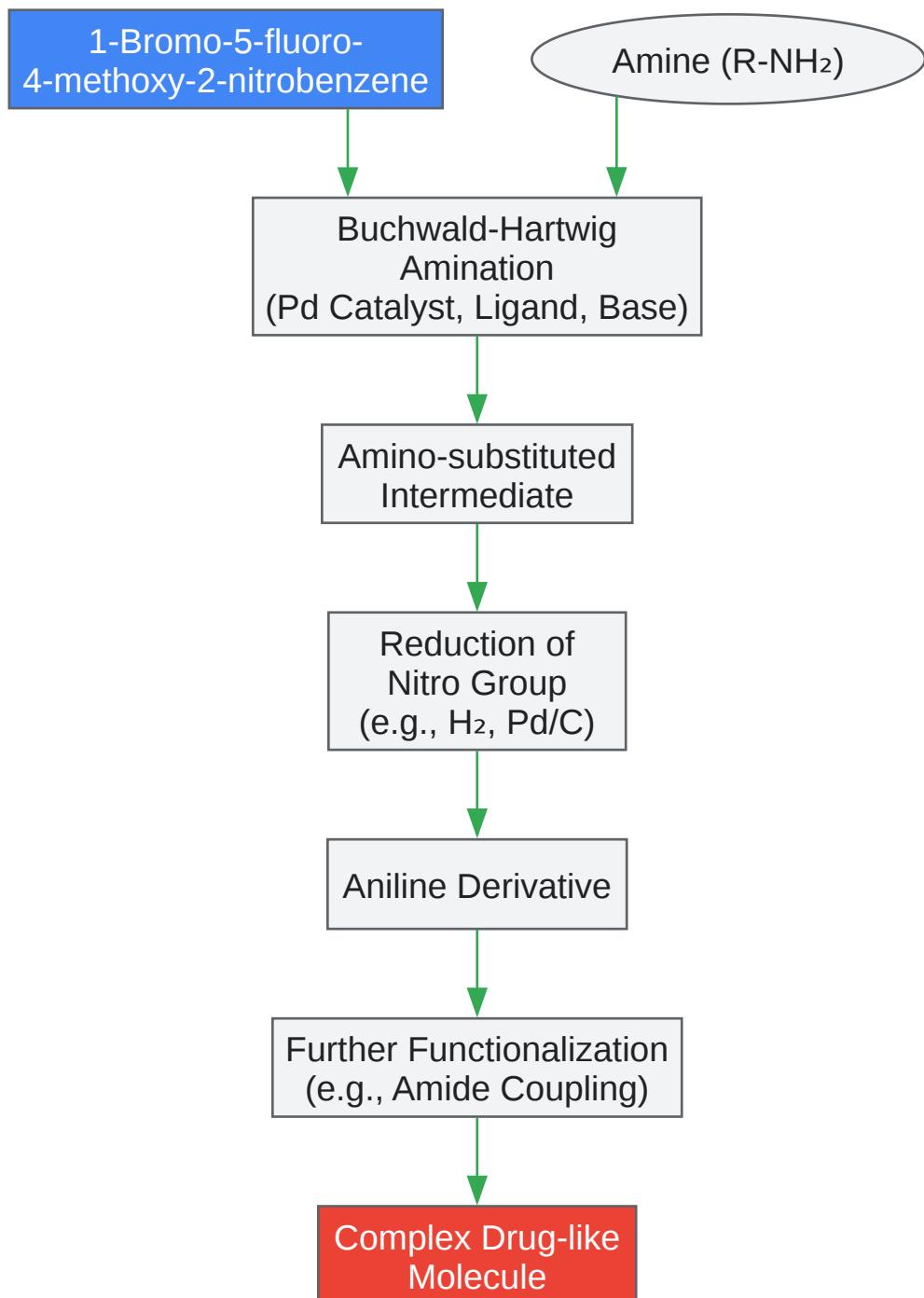
## Visualized Workflows

The following diagrams illustrate the synthetic pathway to **1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene** and its subsequent use as a scaffold in a typical drug discovery workflow.



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**Caption:** Synthesis of **1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene**.



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**Caption:** Drug discovery workflow utilizing the title compound.

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## References

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- 2. scbt.com [scbt.com]
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- To cite this document: BenchChem. [Technical Guide: 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289492#1-bromo-5-fluoro-4-methoxy-2-nitrobenzene-cas-number]

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